3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide
Description
3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a structurally complex organic compound featuring a fused imidazo[2,1-b]thiazole core substituted with a 4-chlorophenyl group at position 6 and a propanamide side chain linked to a thiophen-2-ylmethyl moiety. This compound belongs to a class of imidazo[2,1-b]thiazole derivatives known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme-modulating properties . Its molecular formula is C20H17ClN3OS2, with a molecular weight of 418.95 g/mol. The 4-chlorophenyl group enhances lipophilicity and target binding, while the thiophen-2-ylmethyl substituent may influence electronic properties and metabolic stability .
Properties
IUPAC Name |
3-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(thiophen-2-ylmethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS2/c20-14-5-3-13(4-6-14)17-11-23-15(12-26-19(23)22-17)7-8-18(24)21-10-16-2-1-9-25-16/h1-6,9,11-12H,7-8,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WERWZKLUKOYBIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CCC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(thiophen-2-ylmethyl)propanamide is a member of the imidazo[2,1-b][1,3]thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with related compounds.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 248.73 g/mol. The structure includes an imidazo[2,1-b][1,3]thiazole moiety attached to a propanamide group and a thiophen-2-ylmethyl substituent. The presence of the 4-chlorophenyl group enhances its biological activity through various mechanisms.
SIRT1 Activation
One of the significant findings regarding the biological activity of this compound is its role as an activator of SIRT1 (Sirtuin 1) . SIRT1 is an enzyme implicated in cellular regulation and metabolism, particularly in aging and metabolic disorders. The compound exhibits a higher binding affinity to SIRT1 than resveratrol, a well-known SIRT1 activator, suggesting its potential use in therapies targeting age-related diseases and metabolic disorders.
The compound interacts with SIRT1 at an allosteric site distinct from the active site. This interaction not only enhances binding affinity but may also influence substrate specificity and enzymatic activity. Such unique binding characteristics are crucial for understanding its therapeutic potential.
Comparative Analysis
The following table summarizes key structural features and biological activities of compounds related to This compound :
| Compound Name | Structure | Unique Features |
|---|---|---|
| Resveratrol | Resveratrol Structure | Well-studied SIRT1 activator but lower potency compared to target compound |
| 6-(4-Chlorophenyl)-imidazo[2,1-b][1,3]thiazole | 6-(4-Chlorophenyl)-imidazo Structure | Lacks propanamide side chain; potential as a simpler SIRT1 modulator |
| 4-Methyl-2-amino-thiazole | 4-Methyl-2-amino-thiazole Structure | A precursor in synthesis; less complex |
Case Studies and Research Findings
Recent studies have demonstrated that derivatives of imidazo[2,1-b]thiazoles exhibit various biological activities including:
- Antitumoral Activity : Compounds from this class have shown significant antitumoral effects in vitro against various cancer cell lines.
- Antibacterial Properties : Some derivatives have demonstrated effective antibacterial activity against resistant strains.
- Anti-inflammatory Effects : Research indicates that these compounds can modulate inflammatory pathways, providing potential therapeutic avenues for inflammatory diseases .
Comparison with Similar Compounds
Detailed Research Findings
Anticancer Activity
- The target compound’s structural analog, 3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide , exhibited cytotoxicity against HepG2 (IC50 = 22.6 μM) and MDA-MB-231 (IC50 = 1.4 μM), surpassing sorafenib’s activity (IC50 = 5.2 μM) .
- Replacement of the tetrahydrofuran group with a thiophen-2-ylmethyl moiety may enhance blood-brain barrier penetration due to increased lipophilicity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
